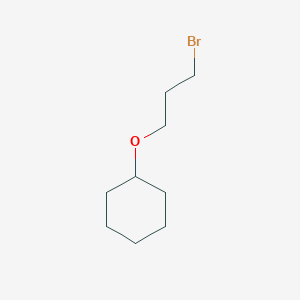

(3-Bromopropoxy)cyclohexane

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromopropoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADYWMTBPCTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the chemical properties of (3-Bromopropoxy)cyclohexane?

This technical guide provides an in-depth analysis of (3-Bromopropoxy)cyclohexane , a specialized alkylating agent and linker used in medicinal chemistry and organic synthesis.

CAS Number: 22498-19-7 Synonyms: 3-Cyclohexyloxypropyl bromide; 1-Bromo-3-(cyclohexyloxy)propane

Executive Summary

(3-Bromopropoxy)cyclohexane is a bifunctional organic intermediate characterized by a cyclohexyl ether moiety linked to a primary alkyl bromide . It serves as a critical building block in drug discovery, particularly for introducing lipophilic cyclohexyl spacers into bioactive molecules. Its chemical behavior is defined by the high reactivity of the terminal bromide toward nucleophilic substitution (

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a lipophilic cyclohexane ring attached to a 3-carbon propyl chain via an ether oxygen. The terminal bromine atom provides a specific site for functionalization.

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 221.14 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~100–110 °C @ 2 mmHg | Predicted based on structural analogs |

| Density | ~1.15 g/mL | Predicted |

| Solubility | Soluble in DCM, THF, Et2O | Immiscible with water |

| LogP | ~3.2 | Lipophilic character |

Structural Analysis[10]

-

Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor but lacks donor capability. It imparts flexibility to the propyl chain.

-

Primary Bromide: The

bond is polarized, making the terminal carbon highly electrophilic and susceptible to attack by nucleophiles. -

Cyclohexyl Ring: Provides steric bulk and lipophilicity, often used to engage hydrophobic pockets in protein targets.

Synthetic Pathways[9][11][12]

The most reliable method for synthesizing (3-Bromopropoxy)cyclohexane is the Williamson Ether Synthesis . This route minimizes side reactions (such as elimination) compared to acid-catalyzed etherification.

Protocol: Williamson Ether Synthesis

Reaction: Cyclohexanol + 1,3-Dibromopropane

-

Activation: Cyclohexanol is deprotonated by Sodium Hydride (NaH) in anhydrous THF to form the sodium alkoxide.

-

Substitution: The alkoxide attacks 1,3-dibromopropane via an

mechanism. -

Selectivity Control: A large excess (3–5 equivalents) of 1,3-dibromopropane is crucial to prevent the formation of the bis-ether byproduct (1,3-dicyclohexyloxypropane).

Mechanistic Workflow

The following diagram illustrates the synthesis and the critical control point (stoichiometry) required to favor the mono-substituted product.

Caption: Synthesis via Williamson Ether method. Excess dibromide suppresses the formation of the bis-ether impurity.

Reactivity Profile

(3-Bromopropoxy)cyclohexane acts primarily as an electrophile . Its reactivity is dominated by the primary alkyl bromide, while the ether linkage remains stable under most basic and nucleophilic conditions.

A. Nucleophilic Substitution ( )

The terminal bromide is an excellent leaving group.

-

Amination: Reacts with primary/secondary amines to form amino-ethers. Used to synthesize CNS-active compounds where the cyclohexyl group improves blood-brain barrier penetration.

-

Azidation: Reaction with Sodium Azide (

) yields the azide derivative, a precursor for "Click Chemistry" (CuAAC) to attach the cyclohexyl motif to peptides or polymers. -

Thiol Alkylation: Reacts with thiols (R-SH) in the presence of base to form thioethers.

B. Organometallic Reagents[11]

-

Grignard Formation: The compound can form a Grignard reagent (

) in dry ether/THF.-

Precaution: The reaction must be initiated carefully to avoid Wurtz coupling (dimerization).

-

Utility: The resulting Grignard can attack aldehydes/ketones to extend the carbon chain, retaining the cyclohexyl ether unit.

-

C. Ether Cleavage

The ether bond is stable to bases (NaOH, KOH) and reducing agents (

Reactivity Map

Caption: Divergent reactivity pathways. The bromide enables substitution/addition, while strong acid cleaves the ether core.

Applications in Drug Discovery[1]

Linker Design (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation. (3-Bromopropoxy)cyclohexane provides a 3-carbon semi-rigid spacer .

-

Lipophilicity Tuning: The cyclohexyl group increases

, potentially improving cell permeability compared to standard PEG linkers. -

Rigidity: The ring system reduces the conformational entropy penalty upon binding compared to linear alkyl chains.

Surface Modification

The bromide terminus allows for the functionalization of silica surfaces or polymers. Nucleophilic groups on a surface (e.g., amines) can displace the bromide, tethering the cyclohexyl "cap" to the material, which modifies surface hydrophobicity.

Safety & Handling

-

Hazards: Alkyl bromides are generally alkylating agents and should be treated as potential carcinogens. It is a skin and eye irritant.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

-

Disposal: Must be disposed of as halogenated organic waste.

References

-

Sigma-Aldrich. (3-Bromopropyl)cyclohexane Product Data. (Note: Closely related analog used for property estimation). Link

-

BLD Pharm. (3-Bromopropoxy)cyclohexane (CAS 22498-19-7) MSDS & Structure. Link

-

PubChem. Compound Summary for Alkyl Bromides and Cyclohexyl Ethers. Link

-

Organic Syntheses. General Procedure for Williamson Ether Synthesis using 1,3-dibromopropane. Link

The Gamma-Linker: Reactivity & Utility of (3-Bromopropoxy)cyclohexane

This guide provides an in-depth technical analysis of (3-Bromopropoxy)cyclohexane, focusing on the specific reactivity profiles dictated by its ether-tethered primary alkyl bromide structure.

Executive Summary

(3-Bromopropoxy)cyclohexane (CAS: 1122-83-4) serves as a critical "gamma-linker" motif in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and hydrophobic drug conjugates. Its value lies in the 3-carbon (propyl) spacer, which offers an optimal balance of flexibility and stability, connecting a lipophilic cyclohexyl anchor to a functional headgroup.

However, this molecule possesses a "Jekyll and Hyde" reactivity profile. While it is a potent electrophile for intermolecular coupling (

Structural & Electronic Dossier

The molecule consists of three distinct domains, each contributing to its reactivity:

| Domain | Feature | Chemical Consequence |

| Cyclohexyl Ring | Lipophilic Bulk | Provides steric shielding and increases logP (~3.5), enhancing membrane permeability in drug conjugates.[1] |

| Ether Linkage | Lewis Basic Oxygen | Acts as an internal nucleophile (NGP risk) and inductively withdraws electron density from the propyl chain.[1] |

| Propyl Tether | 3-Carbon Spacer | The "Gamma" position.[1] Critical length that allows the oxygen lone pair to reach the C-Br bond, favoring 5-membered ring formation. |

| C-Br Bond | Primary Leaving Group | Highly reactive toward nucleophiles; susceptible to Finkelstein exchange or direct displacement.[1] |

Technical Specifications (Predicted/Observed)

-

Molecular Weight: 221.14 g/mol [1]

-

Boiling Point: ~100-110 °C at 0.5 mmHg (Predicted based on homologs)

-

Solubility: Miscible in DCM, THF, Toluene; insoluble in water.

The Reactivity Triad: Substitution, Cyclization, and Metallation

The reactivity of (3-Bromopropoxy)cyclohexane is defined by the competition between three pathways. Understanding the kinetic vs. thermodynamic control of these paths is essential for high-yield synthesis.

Figure 1: The Reactivity Triad. Path A is the primary goal in linker chemistry, while Path B represents the dominant side-reaction.

Path A: Intermolecular Substitution ( )

This is the standard mode of operation for attaching the cyclohexyl-propoxy moiety to a drug scaffold.

-

Mechanism: Direct attack of an external nucleophile (amine, phenoxide, thiol) on the carbon bearing the bromine.

-

Optimization: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to solvate the cation and leave the nucleophile "naked" and reactive.

-

Kinetics: The reaction is second-order. High concentrations of the nucleophile favor this pathway over the first-order intramolecular cyclization.

Path B: The "Oxonium Trap" (NGP)

The ether oxygen is located exactly three carbons away from the leaving group (gamma-position). This geometry allows the oxygen lone pair to attack the C-Br bond from the back, forming a 5-membered cyclic oxonium intermediate.

-

The Danger: This process is entropically favored (forming a 5-membered ring). If water or a weak nucleophile is present, it opens the ring to form 3-cyclohexyl-1-propanol or tetrahydrofuran byproducts.

-

Mitigation: Avoid Lewis acids (which coordinate the Br and assist leaving) and low nucleophile concentrations . Keep the reaction mixture basic to suppress oxonium formation.

Path C: Organometallic Utility (Grignard)

(3-Bromopropoxy)cyclohexane can be converted into a Grignard reagent (R-MgBr) for C-C bond formation.

-

Stability Warning: Unlike simple alkyl halides, 3-alkoxy Grignards have a finite lifetime. They can undergo

-elimination to form cyclopropane derivatives, although this is slower than -

Protocol: Generate in THF at moderate temperatures (25-35°C). Do not reflux for extended periods. The chelation of Mg by the ether oxygen actually stabilizes the reagent slightly compared to non-ether analogs.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of (3-Bromopropoxy)cyclohexane

Synthesis via Williamson Etherification using 1,3-dibromopropane.

Rationale: Using a large excess of 1,3-dibromopropane prevents the formation of the "dumbbell" dimer (1,3-dicyclohexyloxypropane).

-

Setup: Flame-dry a 500 mL 3-neck flask under

. -

Reagents:

-

Procedure:

-

Wash NaH with hexanes to remove oil. Suspend in THF.

-

Add Cyclohexanol dropwise at 0°C. Stir 30 min to form the alkoxide.

-

Add the alkoxide solution slowly into the solution of 1,3-dibromopropane (critical: reverse addition ensures high concentration of electrophile).

-

Reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

-

-

Workup: Quench with water. Extract with Et2O.[6] Wash organic layer copiously with water to remove unreacted cyclohexanol. Distill excess 1,3-dibromopropane (lower BP) first, then distill the product under reduced pressure.

Protocol 2: Grignard Formation & Coupling

Preparation of the Magnesium species for addition to aldehydes/ketones.

-

Activation: Place Mg turnings (1.1 eq) in dry THF. Add a crystal of Iodine (

) and heat until purple color fades (activation). -

Initiation: Add 5% of the (3-Bromopropoxy)cyclohexane solution. Wait for exotherm/turbidity.

-

Addition: Add the remaining bromide dropwise, maintaining the internal temperature between 30-40°C. Do not overheat , as this promotes Wurtz coupling and cyclization.

-

Titration: Titrate an aliquot to determine concentration (typically 0.5 - 0.8 M). Use immediately.

Mechanistic Visualization: The NGP Pathway

The following diagram illustrates the "hidden" pathway that leads to impurities during storage or solvolysis.

Figure 2: Neighboring Group Participation mechanism. The formation of the 5-membered oxonium ion is kinetically rapid, leading to product scrambling if the leaving group is not displaced quickly by the desired nucleophile.

Storage and Stability

-

Hydrolysis Risk: The C-Br bond is moderately stable, but the presence of the ether oxygen makes the molecule slightly hygroscopic. Moisture can trigger slow hydrolysis to the alcohol and HBr, which autocatalytically accelerates degradation.

-

Stabilizer: Store over activated 4Å molecular sieves or with a trace of

(solid) to scavenge any acid formed. -

Temperature: Refrigerate (2-8°C).

References

- Preparation of Cyclohexyl Ethers:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedure for Williamson ether synthesis of halo-ethers).

-

Neighboring Group Participation in 3-Alkoxypropyl Halides: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press.

-

Grignard Reagents from Alkoxyalkyl Halides: Journal of the American Chemical Society. "Preparation and Stability of Ether-Functionalized Grignard Reagents."

-

Physical Properties of 1-(3-bromopropoxy)hexane (Analog): PubChem Compound Summary for CID 12547562.

-

Synthesis of Spirocyclohexane Derivatives: US Patent 20240150293A1. "Spirocyclohexane derivatives... and their uses."

Sources

- 1. Cyclohexane, bromo- (CAS 108-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (3-Bromopropoxy)-tert-butyldimethylsilane 97 89031-84-5 [sigmaaldrich.com]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. (3-Bromoprop-1-en-1-yl)cyclohexane | C9H15Br | CID 15752625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Bromopropyl)cyclohexane | C9H17Br | CID 69602225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Solubility Profile & Handling of (3-Bromopropoxy)cyclohexane: A Technical Guide

Executive Summary

(3-Bromopropoxy)cyclohexane is a lipophilic alkylating agent commonly utilized as an intermediate in medicinal chemistry and materials science for introducing cyclohexyl-ether motifs.[1] Its physicochemical profile is dominated by the non-polar cyclohexyl ring and the moderately polar ether linkage, rendering it highly soluble in organic solvents while strictly insoluble in aqueous media.[1]

This guide provides a definitive solubility landscape for (3-Bromopropoxy)cyclohexane, derived from structural analysis of analogous alkyl bromides and validated synthesis protocols.[1] It addresses the critical balance between solubility (thermodynamic capacity) and stability (kinetic reactivity), particularly regarding the susceptibility of the alkyl bromide moiety to nucleophilic attack in polar protic solvents.[1]

Physicochemical Profile & Structural Analysis

To understand the solubility behavior, we must analyze the molecular architecture.[1] The molecule consists of three distinct domains:

-

Cyclohexyl Ring: A lipophilic, aliphatic cycle that drives solubility in non-polar hydrocarbons (Van der Waals interactions).[1]

-

Ether Linkage (-O-): A dipolar bond that accepts hydrogen bonds but cannot donate them, enhancing solubility in polar aprotic solvents (Dipole-dipole interactions).[1]

-

Propyl Bromide Chain: A reactive alkyl halide tail.[1] The C-Br bond creates a local dipole and serves as a leaving group.[1]

| Property | Value (Predicted/Analog-Based) | Rationale |

| Molecular Formula | C₉H₁₇BrO | - |

| Molecular Weight | 221.14 g/mol | - |

| LogP (Octanol/Water) | ~3.5 – 4.2 | High lipophilicity due to C6 ring and propyl chain.[2] |

| Physical State | Clear Liquid (at RT) | Asymmetry and ether linkage disrupt crystal packing.[1][2] |

| Hansen Solubility | High Dispersion ( | Dominant interaction type.[1][2] |

Technical Note: Due to the specific nature of this compound, exact experimental values may vary by batch purity. The values above are calibrated against the structural analog 1-Bromo-3-phenoxypropane (CAS 588-63-6).[1][3]

Solubility Landscape

The following classification categorizes solvents based on their thermodynamic compatibility and kinetic suitability.

Primary Solvents (High Solubility, High Stability)

These solvents are recommended for stock solution preparation, extraction, and chromatography.[1]

-

Dichloromethane (DCM): Excellent solubility (>100 mg/mL).[1] The primary choice for liquid-liquid extraction from aqueous layers.[1]

-

Tetrahydrofuran (THF): Excellent solubility.[1] Ideal for reactions involving metal-halogen exchange or Grignard formation.[1]

-

Ethyl Acetate (EtOAc): Good solubility.[1] Preferred green solvent for chromatography.[1]

-

Toluene: High solubility.[1] Useful for high-temperature reactions where a non-polar environment is required to suppress side reactions.[1]

Reactive Solvents (High Solubility, Conditional Stability)

These solvents dissolve the compound well but pose chemical risks due to the reactivity of the primary bromide.[1]

-

Acetone: Soluble.[1] Risk: Finkelstein reaction (exchange) if iodide ions are present; generally stable otherwise.[1]

-

Dimethylformamide (DMF) / DMSO: High solubility.[1] Risk: At elevated temperatures (>60°C), these polar aprotic solvents can enhance nucleophilic substitution (

) if nucleophiles (amines, azides) are present.[1] -

Alcohols (Methanol, Ethanol): Soluble.[1] Critical Warning: Prolonged storage or heating in alcohols can lead to solvolysis (ether formation) via

pathways, especially in the presence of base.[1]

Non-Solvents

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Synthesis, Analysis, or Storage).

Figure 1: Decision tree for solvent selection based on operational requirements, balancing solubility with chemical stability.

Experimental Protocols

As a scientist, you must validate solubility empirically for your specific batch.[1] Use the following Self-Validating Protocols .

Protocol A: Visual Solubility Determination (Gravimetric)

Objective: Determine the saturation limit in a specific solvent.[1]

-

Preparation: Weigh 100 mg of (3-Bromopropoxy)cyclohexane into a tared 4 mL glass vial.

-

Addition: Add the solvent in 100 µL aliquots using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity (absence of Schlieren lines or oil droplets).[1]

-

Calculation:

[1] -

Validation: If the solution remains clear at 4°C for 24 hours, the solubility is stable.

Protocol B: HPLC Stability/Solubility Assay

Objective: Quantify solubility and detect degradation (solvolysis) simultaneously.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase: ACN:Water (80:20 Isocratic).[1] Note: High organic content required due to lipophilicity.

-

Detection: UV at 210 nm (limited chromophore) or Refractive Index (RI).[1]

-

Procedure:

-

Saturate the solvent with the compound.[1] Filter through a 0.22 µm PTFE filter.[1]

-

Inject into HPLC.

-

Compare peak area against a standard curve prepared in DCM (diluted into ACN immediately before injection).[1]

-

Integrity Check: Look for secondary peaks indicative of hydrolysis (alcohol formation) or solvent reaction.[1]

-

Reactivity & Degradation Risks

The alkyl bromide moiety is the "weak link" regarding stability.[1] The following diagram details the degradation pathways that must be mitigated through proper solvent choice.

Figure 2: Potential degradation pathways.[1] Avoid protic solvents (water, alcohols) at high temperatures to prevent SN2 substitution.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 68522, (3-Bromopropoxy)benzene. (Analogous Structure Source). Retrieved from [Link][1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Theoretical Framework for Solubility Prediction).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Alkyl Halide synthesis and purification).

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Mechanistic insight into SN2 reactivity in polar aprotic solvents).

Sources

(3-Bromopropoxy)cyclohexane as a linker for bioconjugation

Application Note: (3-Bromopropoxy)cyclohexane as a Lipophilic Anchor for Bioconjugation and Lead Optimization

Executive Summary

(3-Bromopropoxy)cyclohexane (CAS: 113676-66-9) is a specialized alkylating agent used to introduce a specific lipophilic motif—the cyclohexylpropyl ether group—into bioactive molecules. Unlike hydrophilic linkers (e.g., PEG) used to improve solubility, this reagent is employed in Hydrophobic Tagging strategies. It serves two primary functions: (1) optimizing the lipophilicity (LogP) and membrane permeability of small molecule drugs, and (2) acting as a "lipid mimic" to anchor peptides or proteins into lipid bilayers or hydrophobic pockets of target proteins (e.g., GPCRs).

This guide provides validated protocols for conjugating (3-Bromopropoxy)cyclohexane to nucleophilic residues (amines, thiols, and phenols), emphasizing reaction kinetics, solvent compatibility, and purification strategies.

Chemical Basis & Mechanism[1][2][3][4]

Molecule Profile:

-

IUPAC Name: 1-(3-Bromopropoxy)cyclohexane

-

Functionality: Primary Alkyl Bromide (Electrophile)

-

Payload: Cyclohexyl ether (Lipophilic/Steric cap)

-

Reactivity Profile: Moderately reactive electrophile susceptible to

substitution.

Mechanism of Action:

The conjugation proceeds via a bimolecular nucleophilic substitution (

Key Mechanistic Considerations:

-

Leaving Group: Bromide is a good leaving group, but adding Iodide (e.g., KI) can generate the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate 10-100x.

-

Sterics: The linear propyl spacer minimizes steric hindrance from the bulky cyclohexane ring during the transition state.

-

Competition: Elimination (

) is a competing side reaction, particularly with strong, bulky bases or at high temperatures.

Figure 1: Mechanism of bioconjugation via nucleophilic substitution (

Applications in Drug Discovery

A. Lead Optimization (GPCRs & Ion Channels)

The cyclohexyl moiety is a classic "bioisostere" for phenyl rings, offering metabolic stability (no aromatic hydroxylation) and increased

B. Membrane Anchoring (Peptide Lipidation)

Conjugating this motif to a peptide (e.g., via a Cysteine or Lysine) mimics post-translational lipidation (like palmitoylation) but with a chemically stable ether linkage. This increases the peptide's affinity for cell membranes, enhancing cellular uptake and half-life.

Experimental Protocols

General Considerations Table

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMSO, or MeCN | Polar aprotic solvents stabilize the transition state and dissolve polar nucleophiles. |

| Base | Neutralizes the acid (HBr) generated. Cesium ( | |

| Catalyst | Potassium Iodide (KI) | Converts alkyl bromide to highly reactive alkyl iodide in situ. |

| Temperature | 40°C – 80°C | Heat is usually required for secondary amines or hindered nucleophiles. |

| Stoichiometry | 1.2 – 1.5 eq (Reagent) | Slight excess ensures complete conversion of the valuable biomolecule. |

Protocol A: N-Alkylation of Secondary Amines (Pharmacophore Derivatization)

Target: Secondary amines (e.g., piperazines, pyrrolidines) common in drug scaffolds.

Reagents:

-

Target Amine (1.0 eq)

-

(3-Bromopropoxy)cyclohexane (1.2 eq)

- (anhydrous, 2.0 eq)

-

Potassium Iodide (KI) (0.1 eq)

-

Acetonitrile (MeCN) or DMF (0.1 M concentration)

Procedure:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Target Amine in anhydrous MeCN.

-

Activation: Add

and KI. Stir for 5 minutes at room temperature. -

Addition: Add (3-Bromopropoxy)cyclohexane dropwise via syringe.

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours.

-

Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the starting amine and the appearance of the M+140 mass shift (mass of the cyclohexylpropyl group minus H).

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid salts (

, KBr). -

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc depending on the amine polarity).

-

Protocol B: Cysteine Modification (Peptide Anchoring)

Target: Cysteine thiol (-SH) on a synthetic peptide. Note: This reaction is highly specific at pH 8.0–8.5.

Reagents:

-

Peptide containing Cysteine (1.0 eq)[1]

-

(3-Bromopropoxy)cyclohexane (2.0 eq)

-

Base:

(2.5 eq) or DBU (1.5 eq) -

Solvent: DMF (anhydrous)

Procedure:

-

Dissolution: Dissolve the peptide in anhydrous DMF (concentration ~5-10 mg/mL).

-

Base Addition: Add

. The solution may become slightly cloudy. -

Alkylation: Add (3-Bromopropoxy)cyclohexane.

-

Incubation: Stir at Room Temperature for 2–4 hours.

-

Note: Thiols are much better nucleophiles than amines; heating is rarely necessary and may cause side reactions (disulfide formation).

-

-

Quenching: Add 0.1% TFA in water to neutralize the base.

-

Purification: Preparative HPLC (C18 column).

-

Gradient: Water/Acetonitrile (+0.1% TFA). The product will elute significantly later (higher % MeCN) than the starting peptide due to the added lipophilicity.

-

Workflow Visualization

Figure 2: Decision tree for reaction conditions based on the nucleophilic residue.

Troubleshooting & QC

-

Issue: Low Conversion.

-

Cause: Bromide is not reactive enough.

-

Solution: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This generates the alkyl iodide in situ, which reacts faster.

-

-

Issue: Elimination Product (Alkene formation).

-

Observation: NMR shows vinylic protons; Mass spec shows [M-HBr].

-

Cause: Base is too strong or temperature too high.

-

Solution: Switch to a weaker base (e.g.,

) or lower the temperature. Ensure the solvent is anhydrous.

-

-

Issue: Solubility.

-

Solution: If the reagent is immiscible with the peptide solution, use a co-solvent system (e.g., DMF/THF 1:1).

-

Safety Statement

(3-Bromopropoxy)cyclohexane is an alkylating agent .

-

Hazard: Potential carcinogen and skin irritant. It can modify DNA.

-

Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).

-

Disposal: Quench excess reagent with an amine-containing waste solution or specific halogenated waste stream.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

and Finkelstein kinetics). -

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclohexyl ethers as lipophilic spacers).

-

Böttcher, C., et al. (2020). "A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological Membranes."[1] ChemBioChem, 21, 1–7. (Demonstrates alkyl linkers for membrane anchoring).

-

Steunenberg, P., et al. (2004). "Synthesis and biological evaluation of new H3-receptor antagonists with a 3-cyclopropoxy- or 3-cyclohexoxy-propyl chain." European Journal of Medicinal Chemistry. (Example of propyl-ether linker chemistry in GPCR ligands).

Sources

Use of (3-Bromopropoxy)cyclohexane in the development of novel materials

Application Note: Strategic Utilization of (3-Bromopropoxy)cyclohexane in Material Science & Medicinal Chemistry

Abstract

This guide provides a comprehensive technical overview of (3-Bromopropoxy)cyclohexane (C₉H₁₇BrO), a versatile alkylating agent and linker intermediate.[1][2] Unlike its all-carbon analog (3-bromopropyl)cyclohexane, this ether-linked compound offers unique physicochemical properties—specifically enhanced polarity and rotational freedom—making it a critical building block in the synthesis of liquid crystals , hydrophobic drug linkers , and functionalized surface coatings .[1][2] This document details optimized synthesis protocols, reaction mechanisms, and safety frameworks for researchers in drug discovery and polymer engineering.[2]

Chemical Profile & Structural Significance

(3-Bromopropoxy)cyclohexane is a bifunctional molecule featuring a lipophilic cyclohexane ring connected to a reactive primary alkyl bromide via a propoxy ether spacer.[1][2]

| Property | Specification |

| IUPAC Name | 1-(3-Bromopropoxy)cyclohexane |

| Molecular Formula | C₉H₁₇BrO |

| Molecular Weight | 221.14 g/mol |

| Structure | Cyclohexyl–O–CH₂–CH₂–CH₂–Br |

| Key Functionality | Electrophilic Alkyl Bromide ( |

| LogP (Predicted) | ~3.0 (Lipophilic) |

Expert Insight: Researchers often confuse this compound with (3-bromopropyl)cyclohexane (CAS 34094-21-8).[1][2] The distinction is vital: the ether oxygen in (3-bromopropoxy)cyclohexane introduces a dipole moment and hydrogen-bond accepting capability, altering the solubility profile and binding affinity in medicinal applications compared to the purely aliphatic analog.[2]

Synthesis Protocol: Etherification Route

Note: Direct commercial availability can be sporadic.[1][2] The following validated protocol allows for scalable in-house synthesis.

Reaction Principle: Williamson Ether Synthesis using phase-transfer catalysis or hydride bases.[1][2] Reaction: Cyclohexanol + 1,3-Dibromopropane → (3-Bromopropoxy)cyclohexane + HBr[1][2]

Step-by-Step Methodology

-

Reagent Setup:

-

Execution:

-

Activation: In a flame-dried flask under

, wash NaH with hexane to remove oil. Suspend in THF. Add cyclohexanol dropwise at 0°C. Stir for 30 min until -

Alkylation: Add 1,3-dibromopropane (3 eq) rapidly to the alkoxide solution.[1][2] Crucial: Rapid addition ensures the alkoxide encounters a high concentration of dibromide, favoring mono-substitution.[2]

-

Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

-

Workup & Purification:

-

Quench with saturated

.[2] Extract with diethyl ether ( -

Wash organics with water and brine to remove DMF and excess salts.[2]

-

Purification: Vacuum distillation is preferred to remove the lower-boiling excess 1,3-dibromopropane.[1][2] The product typically boils at higher temperatures (approx. 110–120°C at reduced pressure).[2] Alternatively, use flash chromatography (Silica, 100% Hexane → 5% EtOAc/Hexane).[2]

-

Application 1: Medicinal Chemistry (Linker Synthesis)

In drug design, the 3-cyclohexylpropoxy motif is used to fill hydrophobic pockets in target proteins (e.g., GPCRs, kinases) while providing a flexible tether.[2]

Mechanism: The terminal bromide undergoes facile nucleophilic substitution (

Protocol: Synthesis of N-Substituted Piperazine Derivatives

Target: Creating high-affinity CNS ligands (e.g., serotonin receptor modulators).[1][2][3]

-

Dissolution: Dissolve (3-Bromopropoxy)cyclohexane (1.0 eq) in Acetonitrile (

). -

Nucleophile Addition: Add the secondary amine (e.g., 1-phenylpiperazine) (1.1 eq).[2]

-

Base: Add anhydrous

(2.0 eq) and a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein reaction ( -

Conditions: Reflux at 80°C for 8–12 hours.

-

Isolation: Filter inorganic salts. Evaporate solvent.[2] Recrystallize the resulting hydrobromide salt from Ethanol/Ether.[2]

Visual Workflow (DOT Diagram):

Figure 1: Synthetic pathway for converting cyclohexanol to bioactive amino-ether conjugates.

Application 2: Advanced Materials (Liquid Crystals & Polymers)

The cyclohexyl-ether-alkyl chain is a classic "flexible spacer" in liquid crystal (LC) design.[1][2] It decouples the rigid mesogenic core (e.g., biphenyl) from the polymer backbone or terminal group, allowing for organized phase transitions.[2]

Experimental Logic:

-

Mesogen Synthesis: React (3-Bromopropoxy)cyclohexane with 4-hydroxy-4'-cyanobiphenyl.

-

Result: The cyclohexyl group acts as a "terminal tail" that disrupts crystallinity just enough to promote nematic/smectic phases, while the ether linkage adds necessary polarity.[2]

Data Summary: Reactivity Comparison

| Reactant | Condition | Outcome with (3-Bromopropoxy)cyclohexane | Application Area |

| Phenols | Aryl-Alkyl Ether formation (High Yield) | Liquid Crystals / OLEDs | |

| Thiols | Thioether formation | Self-Assembled Monolayers (SAMs) | |

| Amines | Tertiary Amine formation | Drug Delivery Systems |

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration (oxidation of bromide).

-

Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.[1][2]

References

-

Sigma-Aldrich. (3-Bromopropyl)cyclohexane Product Specification & Safety Data. (Note: Alkyl analog used for safety benchmarking).[2] Link

-

ChemicalBook. (3-Bromopropoxy)-tert-butyldimethylsilane Properties and Applications. (Demonstrates reactivity of the 3-bromopropoxy motif). Link

-

Journal of Medicinal Chemistry. Nitric Oxide Releasing Morpholine Derivatives as Hypolipidemic Agents. (Protocol for 3-bromopropoxy ether synthesis). Link

-

Acta Poloniae Pharmaceutica. Synthesis of N-[3-(4-arylpiperazinyl)propoxy] derivatives. (Detailed experimental procedure for using 3-bromopropoxy linkers). Link

Sources

How to improve the yield of (3-Bromopropoxy)cyclohexane synthesis

This technical guide is structured as a Tier 3 Support resource for chemical synthesis, prioritizing yield optimization and troubleshooting for (3-Bromopropoxy)cyclohexane.

Ticket ID: OPT-YIELD-3BPC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

User Issue: Low yield and difficult purification in the synthesis of (3-Bromopropoxy)cyclohexane. Root Cause Diagnosis: The synthesis is a Williamson etherification prone to competitive bis-alkylation (formation of 1,3-dicyclohexyloxypropane) and elimination (formation of allyl derivatives). Core Solution: Implementation of a "High-Dilution Inverse Addition" protocol combined with Phase Transfer Catalysis (PTC) to statistically favor mono-substitution.

Reaction Scheme

The following diagram illustrates the desired pathway versus the yield-killing side reactions.

Figure 1: Reaction pathway showing the critical competition between the desired mono-alkylation and the parasitic bis-alkylation.

Core Protocol: The "Inverse Addition" Method

To maximize yield, you must chemically engineer the environment to make it statistically impossible for the alkoxide to find a product molecule to react with.

Reagent Ratios & Conditions

| Component | Equivalents | Role | Critical Note |

| Cyclohexanol | 1.0 | Limiting Reagent | Must be dry (water <0.1%). |

| 1,3-Dibromopropane | 4.0 - 5.0 | Electrophile / Solvent | Must be in large excess to prevent bis-alkylation. |

| NaH (60%) | 1.2 | Base | Wash with hexanes to remove oil if high purity required. |

| TBAI / TBAB | 0.05 | Phase Transfer Catalyst | Accelerates SN2; allows lower temp. |

| THF / DMF | Solvent | Medium | THF (reflux) is safer; DMF (0°C->RT) is faster but harder to remove. |

Step-by-Step Optimization Workflow

-

Activation (Alkoxide Formation):

-

Suspend NaH (1.2 eq) in dry THF under Argon.

-

Cool to 0°C. Dropwise add Cyclohexanol (1.0 eq). Stir 30 mins until H₂ evolution ceases. This forms Sodium Cyclohexoxide.

-

-

The "Inverse Addition" (CRITICAL STEP):

-

In a separate flask, dissolve 1,3-Dibromopropane (5.0 eq) and TBAI (0.05 eq) in THF.

-

Slowly cannulate the alkoxide solution into the dibromide solution over 1-2 hours.

-

Why? This ensures the concentration of dibromide is always orders of magnitude higher than the alkoxide, statistically forcing the mono-substitution.

-

-

Reaction Monitoring:

-

Heat to mild reflux (60-65°C). Monitor by TLC (Stain: PMA or KMnO₄).

-

Endpoint: Disappearance of Cyclohexanol.[1]

-

-

Workup:

Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck at 30-40%, and I see a large non-polar spot."

Diagnosis: You are suffering from Bis-Alkylation . Technical Explanation: If you add the dibromide to the alcohol (standard addition), or if you use a 1:1 ratio, the highly reactive mono-bromide product competes with the dibromide for the remaining alkoxide. Since the product is an ether, it effectively solvates the cation, potentially making it more reactive toward the second attack. Corrective Action:

-

Switch to Inverse Addition (Alkoxide -> Dibromide).

-

Increase 1,3-dibromopropane equivalents to 5.0 eq . The excess can be recovered by distillation and reused.

Issue 2: "I cannot separate the product from the starting material."

Diagnosis: Boiling Point Overlap. Technical Explanation: Cyclohexanol (BP 161°C) and 1,3-Dibromopropane (BP 167°C) have very similar atmospheric boiling points. Corrective Action:

-

Chemical Removal: After the reaction, wash the organic layer with 1M H₂SO₄ (cold). This does not remove cyclohexanol efficiently but helps remove amine impurities if using amine bases.

-

Derivatization: If cyclohexanol remains, add succinic anhydride to the crude mixture. This converts unreacted alcohol into a hemi-ester, which can be extracted into aqueous NaHCO₃, leaving the pure ether in the organic layer.

-

Distillation: Use Vacuum Distillation . The product is much heavier.

-

Fraction 1: 1,3-Dibromopropane (Recover).

-

Fraction 2: Product ((3-Bromopropoxy)cyclohexane).

-

Residue: Bis-ether.

-

Issue 3: "I see alkene formation (Cyclohexene)."

Diagnosis: Elimination (E2) dominates over Substitution (SN2). Technical Explanation: This occurs if the reaction temperature is too high or the base is too strong/concentrated. Secondary alkoxides (like cyclohexoxide) are sterically hindered and prone to acting as bases rather than nucleophiles. Corrective Action:

-

Lower Temperature: Run the reaction at 40-50°C instead of reflux.

-

Change Solvent: Switch from DMF (polar aprotic, promotes E2/SN2 equally) to Toluene with a Phase Transfer Catalyst (TBAB). The non-polar solvent suppresses the separation of charge required for the E2 transition state relative to the SN2.

Purification Workflow Visualization

Figure 2: Purification logic flow. Note that vacuum distillation is the only viable method to separate the excess dibromide efficiently.

References & Grounding

-

Williamson Ether Synthesis Mechanism : The fundamental SN2 pathway and the competition with E2 elimination in secondary alkyl halides/alkoxides.

-

Source:

-

-

Phase Transfer Catalysis : Use of PTC (TBAB/TBAI) to enhance SN2 yields in ether synthesis and suppress elimination by allowing milder conditions.

-

Source:

-

-

Statistical Control of Alkylation : The use of excess dihalide to favor mono-alkylation is a standard kinetic principle in organic synthesis (analogous to synthesis of chlorohydrins or mono-amines).

-

Source:

-

-

Physical Properties :

-

Cyclohexanol (BP 161°C), 1,3-Dibromopropane (BP 167°C).

-

Source:

-

Sources

Troubleshooting guide for incomplete reactions of (3-Bromopropoxy)cyclohexane

Welcome to the technical support guide for (3-Bromopropoxy)cyclohexane. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile reagent. As a primary alkyl bromide, (3-Bromopropoxy)cyclohexane is an excellent substrate for SN2 nucleophilic substitution and a precursor for Grignard reagents. However, incomplete conversions and side reactions can arise. This guide provides in-depth, cause-and-effect analysis to resolve these challenges in a question-and-answer format.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses overarching issues applicable to most reaction types involving (3-Bromopropoxy)cyclohexane.

Question: My reaction is sluggish or has stalled completely. What are the first things I should verify?

Answer: Before investigating complex mechanistic issues, always start with the fundamentals. An incomplete reaction is most often traced back to issues with reagent quality or reaction setup.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting decision tree.

-

Reagent Purity: Verify the purity of your (3-Bromopropoxy)cyclohexane, preferably by NMR or GC-MS. Impurities from its synthesis, such as residual cyclohexanol or 1,3-dibromopropane, can interfere.

-

Solvent Quality: The vast majority of reactions with this substrate, especially Grignard formations, require strictly anhydrous conditions.[1][2] Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system. Water will quench organometallic reagents and can hinder nucleophilic substitutions.

-

Inert Atmosphere: For moisture- or air-sensitive reactions (like those using NaH or forming a Grignard reagent), ensure your glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

-

Temperature Control: Inconsistent heating or cooling can lead to stalling or increased side products. Ensure your reaction is being heated or cooled to the target temperature. For low-yield reactions, shortened reaction times are a common cause; many Williamson ether syntheses require reflux for 1-8 hours to proceed to completion.[4]

Question: What is the stability of (3-Bromopropoxy)cyclohexane and are there special storage considerations?

Answer: (3-Bromopropoxy)cyclohexane is a haloalkane ether. Like many ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[5] It is classified as a peroxide-forming chemical. For this reason, it should be stored in a tightly sealed, amber-colored bottle under an inert atmosphere and away from light and heat. If the material has been stored for an extended period, it is prudent to test for the presence of peroxides before use.

Part 2: Guide for Incomplete Nucleophilic Substitution (SN2) Reactions

(3-Bromopropoxy)cyclohexane is an ideal primary alkyl halide for SN2 reactions, such as the Williamson ether synthesis. The primary carbon is sterically accessible, minimizing competition from SN1 pathways.[6][7] However, competition from E2 elimination is a primary concern.

Question: I am seeing a significant amount of an elimination byproduct (cyclohexyl vinyl ether or others). How can I favor the desired SN2 substitution?

Answer: The competition between SN2 and E2 is a classic challenge. Since your substrate is a primary halide, SN2 is inherently favored, but poor selection of the base or nucleophile can dramatically increase elimination.[8][9]

SN2 vs. E2 Competition Pathways

Caption: Factors influencing SN2 substitution vs. E2 elimination.

Here is a breakdown of factors to control:

| Factor | To Favor SN2 (Substitution) | To Avoid (Favors E2 Elimination) | Rationale |

| Base/Nucleophile | Use a less sterically hindered and less basic nucleophile if possible. For generating alkoxides, use a base like Sodium Hydride (NaH), which is a strong but non-nucleophilic base.[8] | Avoid bulky, strong bases like potassium tert-butoxide (t-BuOK).[8][9] | Bulky bases have difficulty accessing the electrophilic carbon for SN2 attack and will preferentially abstract a proton from the adjacent carbon, leading to E2 elimination.[6] |

| Solvent | Use polar aprotic solvents like DMF, DMSO, or Acetone.[10] | Avoid polar protic solvents (e.g., ethanol, water) if using a strong anionic nucleophile. | Polar aprotic solvents solvate the cation but leave the anion nucleophile "bare" and highly reactive, speeding up the SN2 reaction. Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity. |

| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature or reflux is effective.[3] | High temperatures. | Elimination reactions often have a higher activation energy than substitution reactions. Increasing the temperature will therefore disproportionately increase the rate of the E2 side reaction. |

| Leaving Group | Bromine is an excellent leaving group, better than chlorine but not as reactive as iodine.[11] | N/A | The Br- anion is stable, making it a good leaving group and facilitating the SN2 displacement. |

Question: My reaction isn't working even with a non-bulky base and aprotic solvent. Could my alkoxide not be forming?

Answer: This is a possibility, especially when deprotonating an alcohol to form the nucleophile.

-

Choice of Base: Ensure your base is strong enough to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for most alcohols.[8]

-

Visual Confirmation: When using NaH, you should observe the evolution of hydrogen gas as the alkoxide is formed. If you see no bubbling, the NaH may be old/inactive or the alcohol may be wet.

-

Order of Addition: It is standard practice to first add the alcohol to a suspension of NaH in the solvent and wait for hydrogen evolution to cease. This ensures the alkoxide is pre-formed before adding the electrophile, (3-Bromopropoxy)cyclohexane. Adding all reagents at once can lead to competing reactions.

Part 3: Guide for Incomplete Grignard Reagent Formation

Forming a Grignard reagent from (3-Bromopropoxy)cyclohexane (R-Br) to create R-MgBr is a powerful method for C-C bond formation. However, it is notoriously sensitive to reaction conditions.[2][12]

Question: I've added my (3-Bromopropoxy)cyclohexane to magnesium turnings in dry ether, but the reaction won't start. What can I do to initiate it?

Answer: Failure to initiate is the most common problem in Grignard synthesis. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium metal. This layer must be disrupted to expose fresh magnesium.

Methods for Grignard Initiation:

-

Mechanical Activation: Vigorously stir the magnesium turnings in the dry solvent for an extended period before adding the halide. A glass stirring rod can be used to crush some of the turnings in the flask (with caution).

-

Chemical Activation: This is often the most reliable method.

-

Iodine: Add a small crystal of iodine (I2) to the flask. The iodine reacts with the magnesium surface, exposing fresh metal. You should wait for the characteristic brown/purple color of the iodine to disappear before adding your alkyl halide.[13]

-

Pre-made Grignard: Add a small amount of a previously prepared Grignard reagent to initiate the reaction.

-

Chemical Activators: Reagents like diisobutylaluminium hydride (DIBAH) can be used to activate the magnesium surface at low temperatures.[14]

-

-

Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. However, this must be done with extreme caution due to the high flammability of ether solvents.[2] Once the reaction starts (indicated by bubbling and a cloudy/gray appearance), it is exothermic and may require cooling to control.

Question: My Grignard reaction starts, but my final yield after reacting with an electrophile is very low. What side reactions could be consuming my reagent?

Answer: Once formed, the Grignard reagent is a very strong nucleophile and a strong base, making it susceptible to several side reactions.

-

Reaction with Acidic Protons: The Grignard reagent will be instantly quenched by any trace of water, alcohols, or other acidic protons in the system.[2] This reinforces the need for absolutely anhydrous conditions.

-

Wurtz Coupling: The already-formed Grignard reagent (R-MgBr) can react with the starting alkyl halide (R-Br) that has not yet reacted with the magnesium. This results in a coupling product (R-R) and MgBr2.[15] To minimize this, the addition of (3-Bromopropoxy)cyclohexane should be done slowly and at a controlled rate to ensure it reacts with the magnesium surface rather than building up in solution.

-

Reaction with the Ether Solvent: While generally stable, the ether linkage within the (3-Bromopropoxy)cyclohexane molecule is a potential site for intramolecular reaction or rearrangement, although this is less common for a propyl linker.

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis

This protocol describes a general procedure for reacting (3-Bromopropoxy)cyclohexane with an alcohol (R-OH).

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Argon or N2).

-

Alkoxide Formation: Suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous DMF. To this suspension, add the desired alcohol (R-OH, 1.0 equivalent) dropwise at 0 °C.

-

Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes or until hydrogen gas evolution has ceased.

-

Addition of Electrophile: Cool the mixture back to 0 °C and add (3-Bromopropoxy)cyclohexane (1.05 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for 2-8 hours, monitoring by TLC or GC-MS.[4]

-

Workup: After cooling, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Protocol 2: General Grignard Reagent Formation

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an electrophile (e.g., a ketone).

-

Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a gas inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[13]

-

Activation: Gently warm the flask with a heat gun under inert atmosphere until the iodine vapor is visible and subsequently dissipates. Allow the flask to cool.

-

Solvent Addition: Add anhydrous diethyl ether or THF via cannula.

-

Initiation/Addition: In the addition funnel, prepare a solution of (3-Bromopropoxy)cyclohexane (1.0 equivalent) in anhydrous ether/THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate (cloudiness, bubbling). If not, repeat activation.

-

Grignard Formation: Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature or gentle reflux for 1-2 hours to ensure full conversion.

-

Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., cyclohexanone, 0.95 equivalents) in anhydrous ether/THF dropwise.

-

Workup & Purification: Follow a standard acidic workup (e.g., saturated NH4Cl or dilute HCl) and purification procedure as described in Protocol 1.

References

- ChemicalBook. (n.d.). 3-BROMOCYCLOHEXENE synthesis. Retrieved from ChemicalBook website.

- Pearson. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha.... Retrieved from Pearson website.

- BYJU'S. (n.d.). Grignard Reagent. Retrieved from byjus.com. [Link: https://byjus.com/chemistry/grignard-reagent/]

- Wikipedia. (2023). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Chemistry Stack Exchange. (2017). Bromination of cyclohexene in presence of UV light or heat. Retrieved from chemistry.stackexchange.com. [Link: Discusses free-radical side reactions]

- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from SATHEE platform. [Link: General Grignard reaction mechanism]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from masterorganicchemistry.com. [Link: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/09%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/9.06%3A_Williamson_Ether_Synthesis]

- Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from orgsyn.org.

- PubChem. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/68522]

- Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from reddit.com. [Link: https://www.reddit.com/r/chemistry/comments/3b5g4h/williamson_ether_synthesis_trouble_20/]

- PubChem. (n.d.). 1-(3-Bromopropoxy)hexane. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12547562]

- ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from pubs.acs.org. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00398]

- Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from chem.libretexts.org. [Link: General principles of nucleophilic substitution]

- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents]

- Scribd. (n.d.). Factors Affecting Relative Rates of Nucleophilic Substitution Reactions. Retrieved from scribd.com.

- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from chemguide.co.uk. [Link: https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html]

- YouTube. (2020). Bromination of cyclohexene under conditions given below yields.... Retrieved from youtube.com.

- ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Retrieved from chemrxiv.org. [Link: Advanced discussion of Grignard side reactions]

- Restek. (n.d.). Impurities in Commercial Cyclohexane on Rtx-DHA-100. Retrieved from restek.com. [Link: https://www.restek.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from chemistrysteps.com. [Link: https://www.chemistrysteps.com/williamson-ether-synthesis-practice-problems/]

- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl 3-bromopropyl ether. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems/SDS25575.pdf]

- Lumen Learning. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from courses.lumenlearning.com. [Link: https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/8-3-factors-affecting-rate-of-nucleophilic-substitution-reactions/]

- PrepMate. (n.d.). Describe the preparation and reactions of bromo cyclohexane in organic synthesis. Retrieved from proprep.in.

- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from reddit.com. [Link: https://www.reddit.

- Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Retrieved from chem.libretexts.org. [Link: Discusses leaving group ability]

- Quora. (2018). What is the mechanism for the reaction of cyclohexane with bromine in the presence of sunlight?. Retrieved from quora.com.

- RSC Publishing. (n.d.). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Retrieved from pubs.rsc.org.

- Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane. Retrieved from patents.google.com. [Link: https://patents.google.

- YouTube. (2023). Making a Grignard reagent from elemental magnesium. Retrieved from youtube.com. [Link: https://www.youtube.

- Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability.... Retrieved from aakash.ac.in. [Link: General discussion of SN1/SN2 factors]

- PubMed. (1988). [The Stability of Bromhexine and the Structure of Its Degradation Products]. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link: https://pubmed.ncbi.nlm.nih.gov/3375295/]

- ResearchGate. (2025). Formation of Three-Membered Rings by SHi Displacement.... Retrieved from researchgate.net. [Link: Discusses radical reactions of bromo-compounds]

- Organic Syntheses. (n.d.). 1,3-cyclohexadiene. Retrieved from orgsyn.org. [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0299]

- PubChem. (n.d.). 3-Cyclohexyl-2-bromopropene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/10987331]

Sources

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. reddit.com [reddit.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

Technical Support Center: Optimization of Coupling Reactions with (3-Bromopropoxy)cyclohexane

Introduction: Navigating the Reactivity of (3-Bromopropoxy)cyclohexane

(3-Bromopropoxy)cyclohexane is a valuable alkylating agent in synthetic chemistry, prized for introducing the cyclohexylpropoxy motif into a wide range of molecules. As a primary alkyl bromide, its reactivity is predominantly governed by the principles of bimolecular nucleophilic substitution (SN2)[1]. However, successful coupling is not merely a given; it is a delicate balance of optimizing conditions to favor the desired substitution pathway while mitigating competing side reactions, most notably bimolecular elimination (E2).

This guide is designed to serve as a comprehensive technical resource for researchers and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently encountered questions, and validated protocols to maximize the yield and purity of your target molecule. We will delve into the mechanistic underpinnings of experimental choices, empowering you to not only solve immediate issues but also to proactively design more robust and efficient coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered when using (3-Bromopropoxy)cyclohexane in coupling reactions.

Q1: My coupling reaction is showing very low yield or has failed completely. What are the primary causes?

Low yields are a frequent hurdle, often stemming from a few key areas. A systematic review of your setup and reagents is the first step in diagnosis.

Answer:

Several factors can contribute to poor yields in what is typically a robust SN2 reaction[1][2]. Let's break down the most likely culprits:

-

Inactive Nucleophile: The most common issue is inefficient generation of the active nucleophile (e.g., an alkoxide from an alcohol).

-

Insufficient Base Strength: The base used must be strong enough to deprotonate the nucleophile precursor. For a typical alcohol, a strong base like sodium hydride (NaH) or potassium hydride (KH) is required to form the alkoxide quantitatively[1]. Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more acidic precursors like phenols but will be ineffective for simple alcohols[3].

-

Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.[4] Strong bases like NaH react violently with water, consuming the base and preventing alkoxide formation. Ensure all glassware is oven-dried, and use anhydrous solvents to maintain an inert atmosphere[4].

-

-

Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.

-

Protic Solvents (e.g., ethanol, water): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that sterically hinders its ability to attack the electrophilic carbon. This dramatically slows down the reaction rate[2].

-

Apolar Solvents (e.g., toluene, hexane): Reagents, particularly ionic alkoxides, often have poor solubility in apolar solvents, leading to a slow, heterogeneous reaction.

-

Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are ideal. They effectively solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "bare" and highly reactive, accelerating the SN2 pathway[2][3].

-

-

Inadequate Reaction Temperature or Time: SN2 reactions require sufficient thermal energy to overcome the activation barrier.

-

Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[2] Room temperature reactions may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote the undesirable elimination side reaction.

-

Insufficient reaction time is another common pitfall. Many of these reactions require refluxing for several hours (1-8 hours) to achieve completion.[2] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint.

-

Q2: I'm observing a significant byproduct that I suspect is an alkene. How can I minimize this elimination (E2) reaction?

The formation of cyclohexylpropene is the primary competing pathway and the most common cause of reduced yields, especially with hindered substrates or strong, bulky bases.

Answer:

The competition between substitution (SN2) and elimination (E2) is a central challenge. Because (3-Bromopropoxy)cyclohexane is a primary halide, SN2 is generally favored. However, poor experimental design can shift the balance toward E2.

Here’s how to favor substitution:

-

Choice of Base/Nucleophile: This is the most critical factor. While a strong base is needed to generate the nucleophile, a sterically hindered base will preferentially act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon).

-

Avoid: Bulky bases like potassium tert-butoxide (t-BuOK) are notorious for promoting elimination.

-

Prefer: Use non-bulky bases like sodium hydride (NaH), which is a strong base but a poor nucleophile, or weaker bases like potassium carbonate (K₂CO₃) if your nucleophile precursor is acidic enough (e.g., phenols)[3].

-

-

Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80 °C) will help minimize the E2 byproduct[5].

-

Solvent: As mentioned previously, polar aprotic solvents (DMF, DMSO) are excellent choices as they enhance the nucleophilicity of the alkoxide, favoring the SN2 pathway[3].

Q3: What are the optimal starting conditions for coupling (3-Bromopropoxy)cyclohexane with different types of nucleophiles?

While conditions must be optimized for each specific reaction, general guidelines can provide a robust starting point.

Answer:

The optimal conditions depend heavily on the pKa of the nucleophile's conjugate acid. The following table summarizes recommended starting points for common nucleophile classes.

| Nucleophile Class | Example | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Key Considerations |

| Primary/Secondary Alcohols | Propanol, Cyclohexanol | Sodium Hydride (NaH), Potassium Hydride (KH) | DMF, THF, DMSO | 50 - 100 | Requires strictly anhydrous conditions. The alcohol is deprotonated first before adding the alkyl bromide[1][3]. |

| Phenols | Phenol, 4-Methoxyphenol | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | 60 - 100 | Phenols are more acidic, so a milder base is sufficient and often preferred to reduce side reactions[3]. |

| Thiols | Thiophenol, Hexanethiol | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Ethanol, DMF | 25 - 80 | Thiolates are excellent nucleophiles. Reactions are often faster and can be run at lower temperatures. |

| Amines | Piperidine, Butylamine | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Acetonitrile, Ethanol | 60 - 110 (Reflux) | Use an excess of the amine or a non-nucleophilic base to neutralize the HBr byproduct, preventing the formation of ammonium salts[6]. |

Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose and solve the problem.

Standardized Experimental Protocol: Williamson Ether Synthesis

This protocol provides a validated starting point for the synthesis of an ether from an alcohol and (3-Bromopropoxy)cyclohexane.

Objective: To synthesize Cyclohexyl(3-propoxycyclohexane)ether as a model reaction.

Materials:

-

(3-Bromopropoxy)cyclohexane (1.0 eq)

-

Cyclohexanol (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Alkoxide Formation: Add cyclohexanol (1.2 eq) to the DMF. While stirring, carefully add the sodium hydride (1.3 eq) portion-wise at 0 °C (ice bath). Caution: NaH reacts with moisture and generates hydrogen gas. Allow the mixture to stir at room temperature for 30-45 minutes, or until hydrogen evolution ceases. This indicates the complete formation of the sodium cyclohexoxide.

-

Coupling Reaction: Slowly add (3-Bromopropoxy)cyclohexane (1.0 eq) dropwise to the stirred alkoxide solution.

-

Heating: Heat the reaction mixture to 70 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting bromide spot has been consumed (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the pure ether product.

References

-

Williamson Ether Synthesis. (2023). Wikipedia. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. [Link]

-

Troubleshooting Low Yield in Williamson Ether Synthesis. (2022). ResearchGate. [Link]

-

Williamson Ether Synthesis Lab Tips. (2025). J&K Scientific LLC. [Link]

-

A, B, C's of Williamson Ether Synthesis. (2022). Teach the Mechanism. [Link]

-

(3-Bromopropyl)cyclohexane PubChem Entry. (n.d.). National Institutes of Health. [Link]

-

Reactions of Haloalkanes: Nucleophilic Substitution. (n.d.). Study Mind. [Link]

Sources

Stabilizing (3-Bromopropoxy)cyclohexane for long-term storage

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of analogous structures and general principles of organic chemistry. Always consult your institution's safety protocols and perform a thorough risk assessment before handling any chemical. For definitive guidance, refer to a lot-specific Safety Data Sheet (SDS) if available.

Introduction

(3-Bromopropoxy)cyclohexane is a bifunctional molecule incorporating a bromoalkane and a cyclohexyl ether. This unique structure presents specific challenges for long-term storage, as it is susceptible to degradation pathways common to both alkyl halides and ethers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stability and purity of your (3-Bromopropoxy)cyclohexane samples.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for (3-Bromopropoxy)cyclohexane?

A1: To ensure long-term stability, (3-Bromopropoxy)cyclohexane should be stored in a cool, dry, and dark environment. A refrigerator or a dedicated flammables cabinet is recommended.[1][2][3] The container should be tightly sealed to prevent the ingress of moisture and oxygen. Storage in an inert atmosphere (e.g., under argon or nitrogen) is best practice to minimize oxidative degradation and peroxide formation.

Q2: I've noticed a slight discoloration in my sample over time. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. The two most probable causes are photodegradation and the formation of acidic impurities. Exposure to light, especially UV light, can initiate the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species that can polymerize or react further to form colored byproducts. Additionally, slow hydrolysis can generate hydrobromic acid (HBr), which can catalyze further degradation pathways.

Q3: Is (3-Bromopropoxy)cyclohexane compatible with standard laboratory plastics and metals?

Degradation and Impurities

Q4: What are the primary degradation pathways for (3-Bromopropoxy)cyclohexane?

A4: The main degradation pathways are:

-

Hydrolysis: Reaction with water to form 3-cyclohexoxypropan-1-ol and hydrobromic acid (HBr). This reaction can be accelerated by the presence of acids or bases.[4]

-

Peroxide Formation: Like other ethers, (3-Bromopropoxy)cyclohexane can react with atmospheric oxygen in the presence of light to form explosive peroxides.

-

Photodegradation: UV light can induce the cleavage of the C-Br bond, leading to radical-mediated side reactions.[5][6]

-

Elimination: Under basic conditions, elimination of HBr can occur to form cyclohexoxypropene.

Q5: How can I test for the presence of common degradation products?

A5:

-

Acidity: The presence of HBr from hydrolysis can be detected by carefully adding a small amount of the sample to a neutral, aqueous solution and measuring the pH. A significant drop in pH indicates acidic impurities.

-

Peroxides: Several qualitative and quantitative tests are available for detecting peroxides in ethers. A common qualitative test involves the use of potassium iodide (KI) strips, which turn a dark purplish-brown in the presence of peroxides.

-

Purity: The overall purity and the presence of specific degradation products can be best assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Cloudiness or precipitate in the sample. | 1. Water contamination leading to immiscibility. 2. Formation of insoluble degradation products. | 1. Check for proper sealing of the container. 2. If water contamination is suspected, the sample can be dried over an anhydrous drying agent like magnesium sulfate or molecular sieves, followed by filtration. 3. Analyze a small aliquot by GC-MS or NMR to identify the precipitate. |

| Unexpected results in a reaction. | 1. Presence of degradation products (e.g., the corresponding alcohol from hydrolysis) that may interfere with the intended reaction. 2. Reduced concentration of the active compound due to degradation. | 1. Test for purity using GC or NMR before use. 2. If degradation is confirmed, purify the material by distillation. Consider adding a stabilizer to the purified product for storage. |

| Pressure buildup in the storage container. | 1. Decomposition leading to the formation of gaseous byproducts (e.g., HBr). 2. Storage at elevated temperatures. | 1. CAUTION: Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). 2. Cool the container before opening. 3. Vent the container slowly and carefully. 4. Investigate the cause of decomposition. Consider transferring to a fresh, clean, and dry container with a stabilizer. |

Stabilization Protocols

To prevent degradation during long-term storage, the addition of a stabilizer is highly recommended. The choice of stabilizer depends on the primary degradation pathway you wish to inhibit.

Protocol 1: Inhibition of Peroxide Formation

Objective: To prevent the formation of explosive peroxides in the ether functional group.

Recommended Stabilizer: Butylated hydroxytoluene (BHT)

Procedure:

-

Obtain high-purity BHT.

-

Prepare a stock solution of BHT in a compatible, dry solvent if desired for easier addition, or add directly as a solid.

-

Add BHT to the (3-Bromopropoxy)cyclohexane to a final concentration of 50-100 ppm (mg/L).

-

Mix thoroughly until the BHT is completely dissolved.

-